molecular formula C2H2N2S3 B3368384 1,2,4-Thiadiazolidine-3,5-dithione CAS No. 20939-17-7

1,2,4-Thiadiazolidine-3,5-dithione

Cat. No.: B3368384
CAS No.: 20939-17-7
M. Wt: 150.3 g/mol
InChI Key: OTNSJAUBOYWVEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Thiadiazolidine-3,5-dithione is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and materials science. The presence of sulfur and nitrogen atoms in the ring structure imparts distinctive reactivity and stability to the compound, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Thiadiazolidine-3,5-dithione can be synthesized through various methods. One common synthetic route involves the reaction of thiourea with carbon disulfide in the presence of a base, such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the desired product in good yield. Another method involves the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Thiadiazolidine-3,5-dithione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of sulfur and nitrogen atoms in the ring structure.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction conditions may vary depending on the desired product.

    Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms in the ring structure. Common reagents for substitution reactions include alkyl halides, acyl chlorides, and aryl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups attached to the ring structure .

Scientific Research Applications

1,2,4-Thiadiazolidine-3,5-dithione has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable for developing new synthetic methodologies and exploring reaction mechanisms.

    Biology: In biological research, this compound derivatives have shown potential as antimicrobial and anticancer agents.

    Medicine: The compound’s derivatives are being investigated for their therapeutic potential in treating various diseases, including Alzheimer’s disease and cancer.

    Industry: In the industrial sector, this compound is used as an additive in lubricants and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 1,2,4-thiadiazolidine-3,5-dithione involves its interaction with specific molecular targets and pathways. For example, some derivatives of the compound act as inhibitors of glycogen synthase kinase-3 beta (GSK-3β), an enzyme involved in various cellular processes. By inhibiting GSK-3β, these compounds can modulate signaling pathways related to cell growth, differentiation, and apoptosis . Additionally, the compound’s ability to chelate metal ions and form stable complexes contributes to its biological and industrial activities.

Comparison with Similar Compounds

1,2,4-Thiadiazolidine-3,5-dithione can be compared with other similar compounds, such as 1,3,4-thiadiazolidine-2-thione and 1,3,4-thiadiazolidine-2,5-dithione. These compounds share a similar ring structure but differ in the position and number of sulfur atoms. The unique arrangement of sulfur and nitrogen atoms in this compound imparts distinct chemical properties and reactivity compared to its analogs .

List of Similar Compounds

  • 1,3,4-Thiadiazolidine-2-thione
  • 1,3,4-Thiadiazolidine-2,5-dithione
  • 1,2,5-Thiadiazole-1,1-dioxide

These compounds exhibit varying degrees of reactivity and stability, making them useful for different applications in scientific research and industry.

Properties

IUPAC Name

1,2,4-thiadiazolidine-3,5-dithione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N2S3/c5-1-3-2(6)7-4-1/h(H2,3,4,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNSJAUBOYWVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=S)NC(=S)SN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175106
Record name 1,2,4-Thiadiazolidine-3,5-dithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20939-17-7
Record name 1,2,4-Thiadiazolidine-3,5-dithione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20939-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Thiadiazolidine-3,5-dithione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020939177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC72725
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72725
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC21409
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21409
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,4-Thiadiazolidine-3,5-dithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,2,4)THIADIAZOLE-3,5-DITHIOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4-Thiadiazolidine-3,5-dithione
Reactant of Route 2
1,2,4-Thiadiazolidine-3,5-dithione
Reactant of Route 3
1,2,4-Thiadiazolidine-3,5-dithione
Reactant of Route 4
1,2,4-Thiadiazolidine-3,5-dithione
Reactant of Route 5
1,2,4-Thiadiazolidine-3,5-dithione
Reactant of Route 6
Reactant of Route 6
1,2,4-Thiadiazolidine-3,5-dithione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.